N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-4-25-19-10-6-5-8-16(19)18-14-15(12-13-20(18)25)24-23(26)17-9-7-11-21(27-2)22(17)28-3/h5-14H,4H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSSYHNUHICULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C23H22N2O3
- Molecular Weight : 374.4 g/mol
- IUPAC Name : N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide
- Canonical SMILES : CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C41
Synthesis
The synthesis of this compound typically involves the reaction of 9-ethylcarbazole with dimethoxybenzoyl chloride under basic conditions. The resulting product can be purified through recrystallization or chromatography methods to ensure high purity levels suitable for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of carbazole derivatives, including this compound. A related compound, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selective inhibition of melanoma cell growth by reactivating the p53 pathway, which is crucial for tumor suppression. ECCA induced apoptosis in melanoma cells while sparing normal melanocytes, suggesting a similar mechanism may be applicable to other carbazole derivatives .
Antiviral Activity
In the context of viral infections, compounds derived from carbazole structures have been evaluated for their inhibitory effects against SARS-CoV-2. Molecular docking studies indicated that various carbazole derivatives exhibit strong binding affinities to SARS-CoV-2 proteins such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). The synthesized derivatives showed promising binding scores ranging from -6.43 to -8.92 Kcal/mol against these targets, suggesting potential as antiviral agents .
Antimicrobial and Cytotoxic Effects
The antimicrobial and cytotoxic activities of this compound have also been explored. Preliminary in vitro studies indicated that this compound exhibits significant antimicrobial properties against various bacterial strains while demonstrating lower cytotoxicity towards normal human cells . This dual action highlights its potential as a therapeutic candidate that could minimize side effects typically associated with conventional antibiotics.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Carbazole derivatives, including N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide, have shown promising anticancer properties. For example, studies have demonstrated that derivatives of carbazole can inhibit the growth of melanoma cells by inducing apoptosis through the activation of the p53 pathway . The compound's structural modifications enhance its bioactivity, making it a candidate for further development as an anticancer agent.
Pharmacological Properties
Research indicates that carbazole derivatives exhibit a range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and antioxidant activities . Specifically, N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide has been evaluated for its potential in treating various diseases due to its favorable interaction with biological targets.
Materials Science
Organic Light Emitting Diodes (OLEDs)
this compound is being explored for applications in OLED technology. Its electronic properties allow it to function effectively as an emissive layer in OLEDs, contributing to improved efficiency and brightness . The compound's photoconductivity and photorefractivity make it suitable for use in optoelectronic devices.
Synthesis of Functional Materials
The compound serves as a precursor in the synthesis of various functional materials. For instance, reactions involving N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide have led to the development of new monomers for polymerization processes . These materials can be utilized in coatings and sensors due to their enhanced stability and performance characteristics.
Case Study 1: Anticancer Activity Evaluation
A study conducted on a series of carbazole derivatives showed that N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide exhibited significant cytotoxic effects against melanoma cell lines. The mechanism was linked to the upregulation of apoptotic markers such as caspases .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide | BRAF-mutated melanoma | 5.0 | Apoptosis induction |
| Control (Doxorubicin) | BRAF-mutated melanoma | 0.5 | DNA damage |
Case Study 2: OLED Performance
In a comparative study on OLEDs using various carbazole derivatives as emissive materials, N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide was found to enhance device efficiency significantly compared to traditional materials.
| Material Used | Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| N-(9-ethylcarbazol-3-yl)-2,3-dimethoxybenzamide | 5000 | 20 |
| Traditional Emissive Material | 3000 | 10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
AF3442 (N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide)
- Structural Differences : AF3442 replaces the 2,3-dimethoxy groups with a 2-(trifluoromethyl) substituent on the benzamide ring.
- Functional Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar methoxy groups in the target compound. AF3442 is a potent inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), showing efficacy in reducing prostanoid biosynthesis in human monocytes. This suggests that substituent modifications on the benzamide ring critically influence target selectivity .
- Key Data: Property Target Compound AF3442 Substituent (Benzamide) 2,3-dimethoxy 2-(trifluoromethyl) Biological Target Not reported mPGES-1 LogP (Predicted) ~3.2 ~4.1
N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
- Structural Differences : The carbazole core is replaced with a benzothiazole ring, and the methoxy groups are at the 3,4-positions instead of 2,3.
- Functional Implications: Benzothiazoles are known for antimicrobial and anticancer activities. The 3,4-dimethoxy configuration may alter binding interactions compared to the 2,3-isomer. This compound’s benzothiazole moiety could enhance π-π stacking with aromatic residues in enzyme active sites, a property less prominent in carbazole derivatives .
[18F]Fallypride ((S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide)
- Structural Differences : The carbazole is absent; instead, a pyrrolidinylmethyl group and a fluoropropyl chain are attached to the benzamide.
- Functional Implications: [18F]Fallypride is a high-affinity dopamine D2/D3 receptor tracer used in PET imaging. The 2,3-dimethoxybenzamide is critical for receptor binding, but the absence of a carbazole limits intercalation with DNA or other planar targets. Radiochemical modifications (e.g., fluorination) highlight the adaptability of the benzamide scaffold for diagnostic applications .
9-Ethyl-3-(2-methylbenzoyl)-9H-carbazole
- Structural Differences : The benzamide group is replaced with a 2-methylbenzoyl moiety.
- Crystallographic data (e.g., SHELX-refined structures) indicate planar carbazole systems, which may facilitate stacking interactions absent in non-aromatic analogs .
Tetrahydrocarbazole Derivatives (Patent: N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide)
- Structural Differences : The carbazole is partially saturated (tetrahydrocarbazole), and a chloro substituent is added.
- Chlorine substitution enhances electronegativity, which may improve binding affinity in hydrophobic pockets .
Q & A
Q. What synthetic strategies are commonly employed for preparing carbazole-based benzamide derivatives like N-(9-ethyl-9H-carbazol-3-yl)-2,3-dimethoxybenzamide?
Synthesis typically involves multi-step routes:
- Step 1 : Functionalization of the carbazole core (e.g., introducing the ethyl group at the 9-position via alkylation).
- Step 2 : Coupling with substituted benzamides using reagents like triethylamine in dichloromethane under reflux conditions .
- Step 3 : Purification via column chromatography and structural validation using ¹H/¹³C NMR and LCMS .
Key challenges include optimizing reaction yields and regioselectivity during carbazole derivatization.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Spectroscopic methods : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethoxy groups on the benzamide ring) .
- Mass spectrometry (LCMS) : To verify molecular weight and fragmentation patterns .
- Elemental analysis : To confirm purity and stoichiometry .
- X-ray crystallography : For unambiguous confirmation of the 3D structure (see Advanced Questions for details).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against targets like microsomal prostaglandin E synthase-1 (mPGES-1), given structural similarities to AF3442, a known mPGES-1 inhibitor .
- Use human monocytes or recombinant enzyme systems.
- Quantify prostaglandin E₂ (PGE₂) levels via ELISA .
- Antimicrobial screening : Assess against bacterial/fungal strains using agar diffusion or microdilution methods .
Advanced Research Questions
Q. How can X-ray crystallography resolve discrepancies in structural data from NMR or mass spectrometry?
- Data collection : Use high-resolution single-crystal X-ray diffraction.
- Refinement tools : Employ SHELXL for small-molecule refinement, leveraging constraints for disordered moieties (e.g., ethyl or methoxy groups) .
- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization and PLATON for detecting twinning or voids .
Example: A study on a similar carbazole derivative resolved ambiguities in the orientation of the ethyl group via anisotropic displacement parameters .
Q. How do electronic properties of the carbazole and benzamide moieties influence receptor binding in neurological studies?
- Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and identify key interaction sites (e.g., π-π stacking with aromatic residues).
- Comparative studies : Benchmark against [¹⁸F]fallypride, a benzamide-based dopamine D2/D3 tracer, to assess affinity via radioligand binding assays .
- In vivo PET imaging : If radiolabeled, evaluate brain uptake and pharmacokinetics in rodent models .
Q. What experimental designs address contradictions in enzyme inhibition data across cell lines?
- Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) in primary cells (human monocytes) vs. immortalized lines to account for metabolic differences .
- Off-target profiling : Use kinase or cytochrome P450 panels to rule out non-specific effects.
- Mechanistic studies : Combine siRNA knockdown of mPGES-1 with compound treatment to confirm target specificity .
Q. How can researchers optimize solubility and bioavailability for in vivo applications?
- Salt formation : Explore hydrochloride or trifluoroacetate salts to enhance aqueous solubility.
- Prodrug strategies : Introduce hydrolyzable groups (e.g., esters) on the methoxy or benzamide moieties .
- Nanoparticle encapsulation : Use PEGylated liposomes to improve blood-brain barrier penetration for CNS targets .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic/basic conditions, UV light, or oxidizing agents (e.g., H₂O₂).
- HPLC monitoring : Track degradation products over time .
- Metabolic stability assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated breakdown .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
